3-[4-(4-biphenylylcarbonyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound is a part of the pyridazine class, a group known for varied biological activities. Pyridazines and their derivatives, including imidazo[1,2-a]pyrazines and pyrazolo[3,4-d]pyridazines, have garnered interest in medicinal chemistry due to their potential pharmacological properties.
Synthesis Analysis
- The synthesis of related pyridazine derivatives often involves reactions like condensation, diazotization, and coupling with active methylene reagents (Deeb, El-Mariah, & Hosny, 2004).
- Imidazo[1,2-a]pyrazines are synthesized using approaches such as oxidation-dehydration of [(beta-hydroxyalkyl)amino]pyrazines (Lumma et al., 1983).
Molecular Structure Analysis
- The molecular structure of pyridazine derivatives is often elucidated using spectroscopic techniques like IR, NMR, and LC-MS (Sallam et al., 2021).
- Density Functional Theory (DFT) calculations are used to analyze the harmony between theoretical and experimental values, providing insights into molecular structure (Sallam et al., 2021).
Chemical Reactions and Properties
- Pyridazine derivatives undergo various chemical reactions, including condensation with hydrazines and reactions with aromatic aldehydes (Deeb, El-Mariah, & Hosny, 2004).
Physical Properties Analysis
- Physical properties like solubility, melting point, and crystallization patterns are often determined to understand the behavior of pyridazine derivatives under different conditions (Sallam et al., 2021).
Chemical Properties Analysis
- The chemical properties of pyridazine derivatives, including reactivity and stability, are studied using methods like HOMO-LUMO energy gap analysis and global reactivity descriptors (Sallam et al., 2021).
- Hirshfeld surface analysis and energy frameworks are used to understand intermolecular interactions and packing in these compounds (Sallam et al., 2021).
Mechanism of Action
Future Directions
properties
IUPAC Name |
[4-[6-(3-methylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]-(4-phenylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N6O/c1-19-13-14-31(28-19)24-12-11-23(26-27-24)29-15-17-30(18-16-29)25(32)22-9-7-21(8-10-22)20-5-3-2-4-6-20/h2-14H,15-18H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRULZISFCKHABG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[1,1'-biphenyl]-4-yl(4-(6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl)piperazin-1-yl)methanone |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.